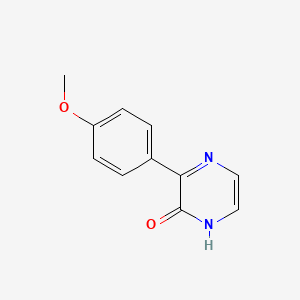

3-(4-Methoxyphenyl)pyrazin-2(1H)-one

Description

3-(4-Methoxyphenyl)pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyrazin-2(1H)-one core substituted at the 3-position with a 4-methoxyphenyl group. The methoxy substituent (-OCH₃) on the phenyl ring introduces electron-donating properties, influencing both the compound's reactivity and its interactions with biological targets. Pyrazin-2(1H)-ones are recognized for their structural versatility, enabling diverse pharmacological activities such as kinase inhibition , anti-inflammatory effects , and adenosine receptor antagonism . The synthesis of this compound is typically achieved via condensation reactions or multicomponent Ugi-based methodologies, which allow for efficient functionalization of the pyrazinone scaffold .

Properties

CAS No. |

88066-91-5 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-11(14)13-7-6-12-10/h2-7H,1H3,(H,13,14) |

InChI Key |

AUESALVYBBUILD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs. withdrawing groups : The 4-methoxy group enhances solubility compared to halogenated analogs (e.g., 4-Cl) but may reduce binding affinity in certain targets due to reduced electrophilicity .

- N1 substitution : Alkylation (e.g., ethyl or isobutyl at N1) increases lipophilicity and may improve blood-brain barrier penetration, as seen in PDE5 inhibitors .

Kinase Inhibition

- Computational studies suggest strong PDGFRβ binding due to optimal π-π stacking with the trimethoxyphenyl moiety .

- 3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one : Exhibits higher PDGFRβ inhibition (IC₅₀ ~0.5 µM) than the methoxy analog, likely due to enhanced hydrophobic interactions with the kinase pocket .

Receptor Antagonism

- A3 Adenosine Receptor (A3AR): 3-(4-Chlorophenyl) derivatives show moderate antagonism (Ki = 386 nM) , while methoxy-substituted analogs are less potent, indicating that electron-withdrawing groups favor A3AR binding.

Anti-inflammatory Activity

- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives: Exhibit prostaglandin inhibition comparable to celecoxib, with low ulcerogenicity (UI = 2.10–4.27) . This highlights the synergistic effect of combining pyrazinone with methoxyphenyl groups for safety and efficacy.

Contradictions and Limitations

- Potency vs. Selectivity : While 3-(4-methoxyphenyl)pyrazin-2(1H)-one shows promise in kinase inhibition, its A3AR antagonism is inferior to chloro-substituted analogs .

- Synthetic Challenges : Methoxy groups may complicate purification due to increased polarity, whereas halogenated analogs (e.g., 4-Cl) often crystallize more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.